Pralsetinib HCl -

Pralsetinib HCl

Catalog Number: EVT-1535401
CAS Number:
Molecular Formula: C27H33ClFN9O2
Molecular Weight: 570.0704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Overview

Pralsetinib hydrochloride is a small molecule drug developed primarily for the treatment of cancers associated with rearranged during transfection-positive mutations, particularly in non-small cell lung cancer. It functions as a selective inhibitor of the rearranged during transfection kinase, which plays a critical role in tumor growth and survival. Pralsetinib was approved by the U.S. Food and Drug Administration in September 2020, under the brand name Gavreto, and is indicated for patients with specific genetic alterations in their tumors .

Source and Classification

Pralsetinib hydrochloride is synthesized from various chemical precursors through complex organic reactions. It belongs to the class of kinase inhibitors, specifically targeting the rearranged during transfection protein, which is implicated in several oncogenic processes. The compound is classified under antineoplastic agents, used primarily in oncology for targeted therapy against RET-driven malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of pralsetinib hydrochloride involves several steps that include the formation of key intermediates and their subsequent transformation into the final product. One notable method includes the use of methanol as a solvent for recrystallization, where pralsetinib is dissolved at a concentration of 60 mg/mL. This solution undergoes various crystallization processes to yield different solid forms, such as Form I and Form II of pralsetinib hydrochloride .

The synthesis can also involve other solvents and reagents to facilitate reactions. For example, hydrochloric acid may be used to generate the hydrochloride salt form of pralsetinib, enhancing its solubility and stability for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Pralsetinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The molecular formula is C21H24ClN5OC_{21}H_{24}ClN_{5}O, with a molecular weight of approximately 397.90 g/mol. The structure includes a central pyrimidine ring system substituted with various side chains that are critical for its interaction with the target kinase .

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding interactions with the target protein .

Chemical Reactions Analysis

Reactions and Technical Details

Pralsetinib undergoes several chemical reactions during its synthesis and formulation. Key reactions include:

  1. Formation of Hydrochloride Salt: The reaction between pralsetinib base and hydrochloric acid results in the formation of pralsetinib hydrochloride.
  2. Crystallization: The purification process often involves recrystallization from solvents like methanol or acetonitrile to achieve desired solid-state forms.
  3. Degradation Studies: Stability testing involves subjecting pralsetinib to various conditions (e.g., heat, light) to understand its degradation pathways, which can include hydrolysis or oxidation reactions .
Mechanism of Action

Process and Data

Pralsetinib exerts its antitumor effects by selectively inhibiting the rearranged during transfection kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in RET-positive tumors. The binding affinity of pralsetinib for the active site of the rearranged during transfection protein is critical; studies have shown that it effectively blocks ATP binding, leading to decreased phosphorylation of target substrates involved in tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pralsetinib hydrochloride exhibits distinct physical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in methanol and slightly soluble in water.
  • Melting Point: The melting point ranges around 170-175 °C depending on the solid form.
  • pH: The pH of an aqueous solution can vary but generally falls within a range conducive to oral administration.

Chemical properties include stability under recommended storage conditions (room temperature) and susceptibility to degradation under extreme conditions (e.g., high humidity or temperature) .

Applications

Scientific Uses

Pralsetinib hydrochloride is primarily utilized in oncology for treating patients with RET-positive non-small cell lung cancer. Its development represents a significant advancement in targeted therapies, offering an effective treatment option for patients with specific genetic profiles. Additionally, ongoing research is exploring its efficacy against other malignancies harboring RET alterations, expanding its potential therapeutic applications beyond lung cancer .

Introduction to Pralsetinib HCl

Pralsetinib hydrochloride (HCl) is a highly selective small-molecule inhibitor targeting the rearranged during transfection (RET) receptor tyrosine kinase. Its development represents a paradigm shift in precision oncology, moving from non-selective multikinase inhibitors (MKIs) to agents designed for specific molecular drivers. Pralsetinib HCl selectively disrupts RET signaling pathways, demonstrating potent activity against diverse RET alterations including fusions (common in non-small cell lung cancer and thyroid cancer) and point mutations (predominant in medullary thyroid cancer). Its chemical designation as hydrochloride salt enhances bioavailability and stability, crucial for oral administration. This compound exemplifies the convergence of structural biology, kinase biochemistry, and translational oncology to address unmet needs in molecularly defined cancers [2] [5].

Historical Development and Approval Timeline of RET Inhibitors

The development of RET inhibitors evolved through distinct generations. First-generation agents were multikinase inhibitors (MKIs) like cabozantinib and vandetanib, approved for medullary thyroid cancer (MTC) in the early 2010s. These drugs exhibited modest anti-RET activity but were limited by off-target toxicities (e.g., VEGF receptor inhibition) and low response rates (16-45%) in RET-driven cancers. Their lack of specificity often necessitated dose reductions due to adverse effects, compromising efficacy [5] [9].

Selective RET inhibition emerged as a therapeutic imperative to overcome these limitations. Pralsetinib (BLU-667) was developed through agnostic screening of >10,000 kinase inhibitors, followed by iterative chemical optimization to enhance RET specificity and drug-like properties. Preclinical studies confirmed its 100-fold selectivity for RET over 96% of 371 kinases tested, reducing off-target effects [2] [6].

Regulatory milestones accelerated pralsetinib’s clinical translation:

  • September 2020: FDA accelerated approval for metastatic RET fusion-positive NSCLC based on the ARROW trial (NCT03037385), receiving breakthrough therapy and priority review designations [1] [4].
  • December 2020: FDA approval expanded to include RET-mutant MTC and RET fusion-positive thyroid cancer [5].
  • November 2021: European Medicines Agency (EMA) conditional marketing authorization [4].

Table 1: Key Regulatory Milestones for Pralsetinib

DateApproval ScopeRegulatory DesignationsTrial Basis
Sep 2020Metastatic RET fusion-positive NSCLCBreakthrough Therapy, Priority Review, OrphanARROW (NCT03037385)
Dec 2020RET-mutant MTC; RET fusion-positive thyroid cancer (RAI-refractory)Accelerated ApprovalARROW
Nov 2021RET fusion-positive NSCLC (EU)Conditional Marketing AuthorizationARROW

Structural and Functional Classification of Pralsetinib HCl

Chemical Identity: Pralsetinib HCl is classified as a small-molecule tyrosine kinase inhibitor (TKI). Its systematic IUPAC name is N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide hydrochloride. The compound has a molecular formula of C₂₇H₃₂FN₉O₂·HCl and a molecular weight of 570.06 g/mol. Its structure features a stereospecific cyclohexane-carboxamide core optimized for high-affinity binding to the RET kinase domain [6] [7].

Table 2: Chemical and Pharmacological Properties

PropertyValue
Molecular FormulaC₂₇H₃₂FN₉O₂·HCl
Molecular Weight570.06 g/mol
DrugBank IDDB15822
MechanismCompetitive ATP-binding site inhibitor
Key TargetsRET, TRKC, DDR1, FGFR1/2 (clin. relevant)
IC₅₀ for RET0.3–0.4 nM (wild-type & mutants)

Mechanism of Action: Pralsetinib functions as a type I kinase inhibitor, binding competitively to the ATP-binding pocket of RET in its active conformation. This binding stabilizes the kinase in an inactive state, preventing autophosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT. Notably, pralsetinib retains potency against gatekeeper mutations (e.g., RET V804M/L), a common resistance mechanism with earlier MKIs. Its selectivity profile includes inhibition of TRKC, DDR1, and FGFR1/2 at clinically achievable concentrations, though RET remains the primary therapeutic target [2] [7].

Molecular Binding Dynamics: X-ray crystallography studies reveal that pralsetinib’s fluoropyrazole group forms critical hydrogen bonds with RET’s hinge region residue Glu 805, while the methoxycyclohexyl group occupies a hydrophobic pocket. This precise interaction underpins its 100-fold selectivity for RET over VEGFR2, explaining its improved safety profile compared to MKIs [2].

Significance of RET Kinase Inhibition in Precision Oncology

RET alterations are driver oncogenes in multiple cancers:

  • NSCLC: ~2% harbor RET fusions (e.g., KIF5B-RET, CCDC6-RET)
  • Thyroid Cancer: 10-20% of papillary thyroid cancers (PTC) have RET fusions; >60% of sporadic MTCs have RET point mutations (e.g., M918T)
  • Other Cancers: <1% of diverse malignancies (e.g., colorectal, breast) [3] [5].

Pralsetinib’s clinical impact is demonstrated by high response rates in refractory populations:

  • RET fusion-positive NSCLC: 57% ORR in platinum-pretreated patients; 70% ORR in treatment-naïve patients [1] [4].
  • RET-mutant MTC: 60-71% ORR in vandetanib/cabozantinib-pretreated patients [5].
  • RET fusion-positive thyroid cancer: 89% ORR in RAI-refractory disease [5].

Table 3: Clinical Efficacy Across RET-Altered Cancers

Tumor TypePatient PopulationORR (%)DOR ≥6 Months (%)
NSCLC (RET fusion+)Platinum-pretreated (n=87)5780
NSCLC (RET fusion+)Treatment-naïve (n=27)7058
MTC (RET mutant)MKI-pretreated (n=55)60–7179
Thyroid Cancer (RET fusion+)RAI-refractory (n=9)89Not reported

This efficacy establishes pralsetinib as a first-in-class therapeutic for RET-dependent cancers. Its tissue-agnostic approval for RET fusions exemplifies the shift from histology-based to molecularly-defined cancer therapeutics [3] [9].

Properties

Product Name

Pralsetinib HCl

IUPAC Name

(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride

Molecular Formula

C27H33ClFN9O2

Molecular Weight

570.0704

InChI

InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1

InChI Key

CCYKAXKRSKSMNX-MJFWUJRASA-N

SMILES

O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl

Solubility

Soluble in DMSO

Synonyms

BLU-667; BLU 667; BLU667; Pralsetinib HCl; Pralsetinib hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.